1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that includes a quinoline core, ethoxyethoxyethyl side chain, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 2-(2-ethoxyethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl side chain, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different side chains.
Scientific Research Applications
1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxyethyl side chain but lacks the quinoline core.
2-Ethoxyethyl acetate: Another similar compound used as a solvent in various applications.
Uniqueness: 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core and ethoxyethoxyethyl side chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
71673-20-6 |
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Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C18H29NO2/c1-5-20-12-13-21-11-10-19-17-9-7-6-8-16(17)15(2)14-18(19,3)4/h6-9,15H,5,10-14H2,1-4H3/t15-/m1/s1 |
InChI Key |
LHUHRYNUYWOJFX-OAHLLOKOSA-N |
Isomeric SMILES |
CCOCCOCCN1C2=CC=CC=C2[C@@H](CC1(C)C)C |
Canonical SMILES |
CCOCCOCCN1C2=CC=CC=C2C(CC1(C)C)C |
Origin of Product |
United States |
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